molecular formula C22H26N8O B10857974 Flt3-IN-19

Flt3-IN-19

Cat. No.: B10857974
M. Wt: 418.5 g/mol
InChI Key: DXUDRTZDTCQOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FLT3-IN-19 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is frequently mutated in acute myeloid leukemia (AML). FLT3 mutations are associated with aggressive disease biology and poor prognosis. This compound is part of a class of inhibitors designed to block the activity of the FLT3 receptor, thereby inhibiting the proliferation of leukemic cells .

Preparation Methods

The synthesis of FLT3-IN-19 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to meet the demand for clinical and research applications .

Chemical Reactions Analysis

FLT3-IN-19 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

FLT3-IN-19 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

FLT3-IN-19 is compared with other FLT3 inhibitors, such as quizartinib, gilteritinib, and midostaurin. While all these compounds target the FLT3 receptor, this compound has unique structural features that may confer advantages in terms of potency, selectivity, and resistance profiles . Similar compounds include:

This compound’s uniqueness lies in its ability to overcome certain resistance mechanisms and its potential for combination therapy with other targeted agents .

Properties

Molecular Formula

C22H26N8O

Molecular Weight

418.5 g/mol

IUPAC Name

4-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H26N8O/c1-14-25-18-4-2-3-17(18)21(26-14)28-19-13-24-29-20(19)22(31)27-15-5-7-16(8-6-15)30-11-9-23-10-12-30/h5-8,13,23H,2-4,9-12H2,1H3,(H,24,29)(H,27,31)(H,25,26,28)

InChI Key

DXUDRTZDTCQOLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NC3=C(NN=C3)C(=O)NC4=CC=C(C=C4)N5CCNCC5

Origin of Product

United States

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